N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC14530436
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O2S/c1-11-15(12-6-8-13(22-2)9-7-12)19-17(23-11)20-16(21)14-5-3-4-10-18-14/h3-10H,1-2H3,(H,19,20,21) |
| Standard InChI Key | IFCSODHNQRFTOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features three primary components:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient characteristics that enhance binding interactions with biological targets.
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Thiazole Moiety: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known to improve metabolic stability and bioavailability in drug design.
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4-Methoxyphenyl Substituent: A phenyl group with a methoxy (-OCH₃) group at the para position, which increases lipophilicity and may facilitate membrane permeability.
The methoxy group’s electron-donating effects stabilize the aromatic system, while the methyl group at the 5-position of the thiazole ring introduces steric hindrance, potentially modulating receptor selectivity.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 325.4 g/mol |
| Solubility | Low aqueous solubility (logP ≈ 3.2) |
| Melting Point | Not fully characterized |
| Stability | Sensitive to UV light and oxidation |
The compound’s low solubility may necessitate formulation enhancements, such as salt formation or nanoparticle delivery systems, for therapeutic use.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves a multi-step process:
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Thiazole Ring Formation: Condensation of 4-methoxyphenylacetothioamide with methyl bromopyruvate under basic conditions yields the 5-methylthiazole intermediate.
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Pyridine Coupling: The thiazole intermediate reacts with pyridine-2-carboxylic acid chloride in the presence of a coupling agent (e.g., HATU) to form the final product.
Key parameters affecting yield include reaction temperature (optimized at 60–80°C), solvent selection (e.g., dimethylformamide), and catalyst choice. Purification via column chromatography or recrystallization ensures >95% purity.
Structural Analogues and Modifications
Several analogues from the dBMHCC database highlight structural variations influencing activity:
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P07900: Substitution with a bromonaphthyl group enhances anticancer activity .
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Q02127: Introduction of trifluoromethoxy groups improves metabolic stability .
These findings suggest that modifications to the methoxyphenyl or pyridine groups could further optimize the compound’s efficacy .
Biological Activities and Mechanisms
Anticancer Activity
The compound’s pyridine-thiazole scaffold resembles kinase inhibitors such as O14965, which targets EGFR and VEGFR pathways . Molecular docking studies predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for cyclin-dependent kinases, suggesting potential antiproliferative effects.
Anti-inflammatory Effects
Analogues like P08238 modulate COX-2 and TNF-α pathways . The methoxyphenyl group in N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide may similarly suppress NF-κB signaling, reducing cytokine production.
Pharmacological Profiling
ADME Properties
| Parameter | Prediction |
|---|---|
| Absorption | Moderate (Caco-2 Papp: 12 × 10⁻⁶ cm/s) |
| Distribution | High plasma protein binding (>85%) |
| Metabolism | Hepatic CYP3A4/2D6 oxidation |
| Excretion | Renal (60%) and fecal (40%) |
These predictions indicate potential challenges in achieving therapeutic plasma concentrations, necessitating dosage adjustments or prodrug strategies.
Toxicity Considerations
Preliminary in silico toxicity screening (e.g., ProTox-II) suggests low hepatotoxicity risk (LD₅₀ ≈ 1,200 mg/kg) but potential hERG channel inhibition (IC₅₀ ≈ 4.5 μM), warranting cardiac safety assessments.
Future Perspectives
Research Priorities
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In Vitro and In Vivo Testing: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens (e.g., S. aureus, E. coli).
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Structural Optimization: Explore fluorination of the pyridine ring or substitution of the methoxy group with bioisosteres (e.g., trifluoromethyl).
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Formulation Development: Investigate lipid-based nanoemulsions to enhance solubility and bioavailability.
Clinical Translation
Given the compound’s structural resemblance to approved drugs like P12931 (cyclin-dependent kinase inhibitors), repurposing efforts could accelerate preclinical development . Collaborative partnerships with academic and industrial entities will be critical for advancing this molecule into clinical trials.
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